molecular formula C84H140N24O26S2 B10857712 H-Arg-Met-Asn-Ile-Gln-Met-Leu-Leu-Glu-Ala-Ala-Asp-Tyr-Leu-Glu-Arg-OH

H-Arg-Met-Asn-Ile-Gln-Met-Leu-Leu-Glu-Ala-Ala-Asp-Tyr-Leu-Glu-Arg-OH

Cat. No.: B10857712
M. Wt: 1966.3 g/mol
InChI Key: ZBAJHFNGYUVVPZ-ZJZZMTSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Mad1 (6-21) can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The peptide is typically synthesized on a resin, and the amino acids are sequentially added to the growing peptide chain. The reaction conditions involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure, and the deprotection steps are carried out using trifluoroacetic acid (TFA). After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Mad1 (6-21) primarily interacts with the PAH2 domain of Sin3A through hydrophobic interactions and the formation of an amphipathic α-helix . The peptide does not undergo typical chemical reactions such as oxidation, reduction, or substitution. Instead, its primary function is to bind to specific protein domains and modulate their activity. The major product formed from this interaction is the Mad1 (6-21)-PAH2 complex, which plays a role in regulating gene expression and cell cycle progression .

Properties

Molecular Formula

C84H140N24O26S2

Molecular Weight

1966.3 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C84H140N24O26S2/c1-13-43(8)66(108-80(131)59(38-62(87)111)107-73(124)52(28-32-135-11)96-69(120)48(85)16-14-30-92-83(88)89)81(132)100-49(22-25-61(86)110)71(122)99-53(29-33-136-12)74(125)103-57(36-42(6)7)77(128)104-55(34-40(2)3)75(126)97-50(23-26-63(112)113)70(121)95-44(9)67(118)94-45(10)68(119)102-60(39-65(116)117)79(130)106-58(37-46-18-20-47(109)21-19-46)78(129)105-56(35-41(4)5)76(127)98-51(24-27-64(114)115)72(123)101-54(82(133)134)17-15-31-93-84(90)91/h18-21,40-45,48-60,66,109H,13-17,22-39,85H2,1-12H3,(H2,86,110)(H2,87,111)(H,94,118)(H,95,121)(H,96,120)(H,97,126)(H,98,127)(H,99,122)(H,100,132)(H,101,123)(H,102,119)(H,103,125)(H,104,128)(H,105,129)(H,106,130)(H,107,124)(H,108,131)(H,112,113)(H,114,115)(H,116,117)(H,133,134)(H4,88,89,92)(H4,90,91,93)/t43-,44-,45-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-/m0/s1

InChI Key

ZBAJHFNGYUVVPZ-ZJZZMTSFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCNC(=N)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)N

Origin of Product

United States

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